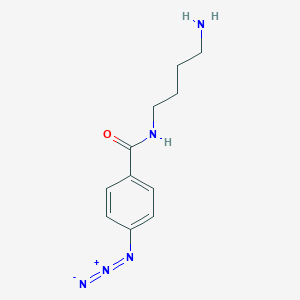
N-(4-Azidobenzoyl)putrescine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Azidobenzoyl)putrescine, commonly known as ABP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. ABP is a bifunctional molecule that contains both an azide group and a carboxylic acid functional group, making it a valuable tool for studying protein-protein interactions and protein localization in living cells.
作用机制
ABP works by covalently binding to proteins that contain free amino groups, such as lysine residues. The azide group on ABP can then be selectively labeled with a variety of tags, such as biotin or fluorescent dyes, allowing for the visualization and isolation of the labeled proteins.
Biochemical and Physiological Effects:
ABP has been shown to have minimal toxicity and does not appear to affect the biochemical or physiological properties of the proteins it binds to. However, it is important to note that ABP may alter the activity or function of the labeled proteins, depending on the location and nature of the labeling.
实验室实验的优点和局限性
One of the main advantages of ABP is its versatility in labeling and isolating proteins from complex mixtures. ABP can be used in a variety of experimental setups, including live-cell imaging, pull-down assays, and mass spectrometry. However, there are some limitations to the use of ABP, including the potential for off-target labeling and the need for specialized equipment and expertise to use the compound effectively.
未来方向
There are several potential future directions for the use of ABP in scientific research. One area of interest is the development of new ABP analogs with improved labeling efficiency and specificity. Another area of focus is the use of ABP in combination with other labeling techniques, such as CRISPR/Cas9-mediated genome editing, to study protein function in living cells. Additionally, ABP may have potential applications in drug discovery, particularly in the identification and validation of new drug targets.
合成方法
ABP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and click chemistry. The most common method involves the reaction of putrescine with 4-azidobenzoic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is purified using chromatography techniques to obtain pure ABP.
科学研究应用
ABP has a wide range of applications in scientific research, particularly in the field of proteomics. ABP can be used to study protein-protein interactions, protein localization, and protein turnover in living cells. ABP can also be used to identify and isolate specific proteins from complex mixtures, such as cell lysates or serum samples.
属性
CAS 编号 |
143693-47-4 |
|---|---|
分子式 |
C11H15N5O |
分子量 |
233.27 g/mol |
IUPAC 名称 |
N-(4-aminobutyl)-4-azidobenzamide |
InChI |
InChI=1S/C11H15N5O/c12-7-1-2-8-14-11(17)9-3-5-10(6-4-9)15-16-13/h3-6H,1-2,7-8,12H2,(H,14,17) |
InChI 键 |
NNPASHXQOFJAKY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCCCN)N=[N+]=[N-] |
其他 CAS 编号 |
143693-47-4 |
同义词 |
N-(4-azidobenzoyl)putrescine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




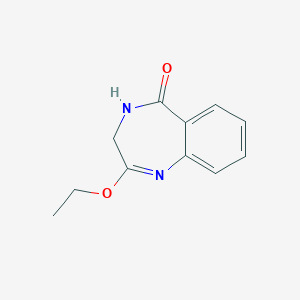
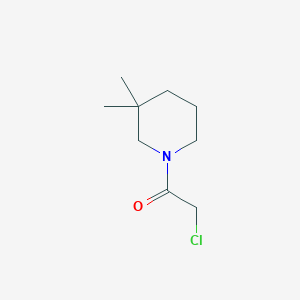

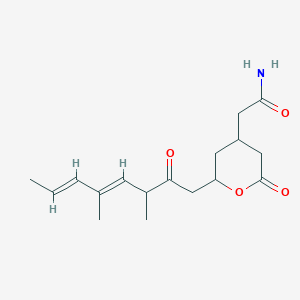

![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
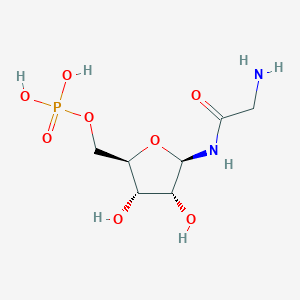
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
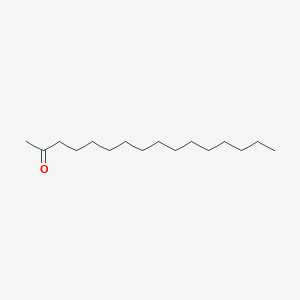
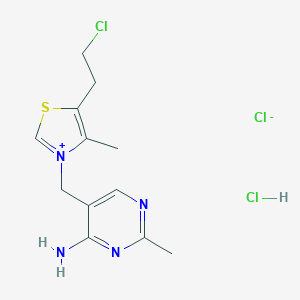


![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)